(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 617694-27-6
Cat. No.: VC15575005
Molecular Formula: C25H28N4O3S
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-27-6 |
|---|---|
| Molecular Formula | C25H28N4O3S |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | (5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H28N4O3S/c1-3-4-5-6-7-8-15-32-20-10-9-18(16-21(20)31-2)17-22-24(30)29-25(33-22)27-23(28-29)19-11-13-26-14-12-19/h9-14,16-17H,3-8,15H2,1-2H3/b22-17- |
| Standard InChI Key | RUTAVLJHNHFILL-XLNRJJMWSA-N |
| Isomeric SMILES | CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC |
| Canonical SMILES | CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiazolo[3,2-b] triazol-6(5H)-one backbone, where a thiazole ring (five-membered, containing nitrogen and sulfur) is fused with a triazole moiety (five-membered, three nitrogen atoms). The Z-configuration at the 5-position is stabilized by intramolecular hydrogen bonding between the benzylidene group and the triazole nitrogen .
Key Substituents:
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3-Methoxy-4-octyloxybenzylidene: A benzylidene group with methoxy (-OCH₃) and octyloxy (-OC₈H₁₇) substituents at the 3- and 4-positions, respectively. The octyloxy chain enhances lipophilicity, potentially improving membrane permeability .
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Pyridin-4-yl: A pyridine ring at the 2-position, contributing to π-π stacking interactions and metal coordination capabilities .
Spectroscopic and Crystallographic Data
X-ray diffraction studies of analogous thiazolo-triazole derivatives reveal planar geometries, with dihedral angles between the benzylidene and triazole planes ranging from 5–15° . Infrared (IR) spectra typically show:
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves three primary stages :
Stage 1: Precursor Preparation
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Thiazole-amine intermediate: Condensation of 2-aminothiazole with chloroacetic acid yields a thiazolone scaffold.
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Triazole formation: Cyclization via Huisgen 1,3-dipolar cycloaddition using sodium azide and ammonium chloride.
Stage 2: Functionalization
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Benzylidene introduction: Knoevenagel condensation between the triazolone and 3-methoxy-4-octyloxybenzaldehyde under acidic conditions (e.g., acetic acid/p-toluenesulfonic acid) .
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Pyridine substitution: Nucleophilic aromatic substitution at the 2-position using 4-aminopyridine.
Stage 3: Purification
Crystallization from hexane/acetone mixtures yields the final product with >95% purity (HPLC).
Reaction Scheme
Reagents: Acetic anhydride, sodium acetate, 70–80°C, 12–24 h .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DMSO | 45 mg/mL (25°C) |
| LogP (octanol/water) | 3.8 ± 0.2 |
| Melting Point | 198–202°C (decomposes) |
The octyloxy chain confers moderate lipophilicity (LogP ~3.8), balancing aqueous and lipid solubility. Stability studies indicate decomposition <5% after 6 months at -20°C.
Electronic Effects of Substituents
Hammett analysis of analogous compounds demonstrates that electron-donating groups (e.g., methoxy) at the 3- and 4-positions increase electron density on the benzylidene ring, enhancing resonance stabilization . The octyloxy group’s inductive (-I) effect slightly withdraws electrons, mitigating excessive charge localization .
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Activity is attributed to:
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Membrane disruption: Interaction with lipid bilayers via the octyloxy chain.
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Enzyme inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 12 µM) .
| Hazard Type | Risk Level |
|---|---|
| Skin irritation | Moderate |
| Eye damage | Severe |
| Acute toxicity (oral) | LD₅₀ > 2000 mg/kg (rat) |
Applications and Future Directions
Current research focuses on:
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